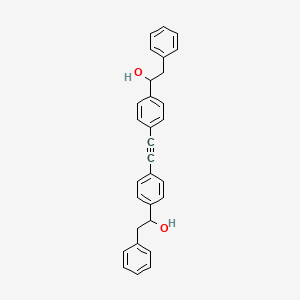
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene is a complex organic compound with the molecular formula C30H26O2 It is known for its unique structure, which includes two phenyl rings connected by an acetylene group, with each phenyl ring further substituted by an alpha-hydroxyphenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of alpha-hydroxyphenethyl bromide: This can be achieved by the bromination of alpha-hydroxyphenethyl alcohol using hydrobromic acid.
Coupling Reaction: The alpha-hydroxyphenethyl bromide is then reacted with phenylacetylene in the presence of a palladium catalyst to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetylene group can be reduced to form alkanes or alkenes.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of Bis(p-(alpha-hydroxyphenethyl)phenyl)ethane.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in having two phenyl rings but differs in the connecting group and substituents.
Diphenylacetylene: Similar in having an acetylene group connecting two phenyl rings but lacks the alpha-hydroxyphenethyl substituents.
Uniqueness
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene is unique due to the presence of both the acetylene group and the alpha-hydroxyphenethyl substituents
特性
| 96970-04-6 | |
分子式 |
C30H26O2 |
分子量 |
418.5 g/mol |
IUPAC名 |
1-[4-[2-[4-(1-hydroxy-2-phenylethyl)phenyl]ethynyl]phenyl]-2-phenylethanol |
InChI |
InChI=1S/C30H26O2/c31-29(21-25-7-3-1-4-8-25)27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)30(32)22-26-9-5-2-6-10-26/h1-10,13-20,29-32H,21-22H2 |
InChIキー |
RGSCNPXSACHTGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(CC4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/no-structure.png)
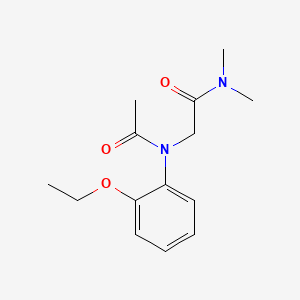
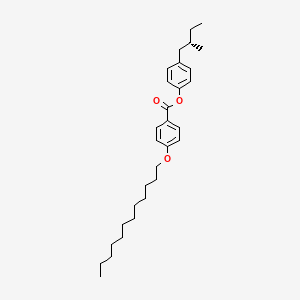

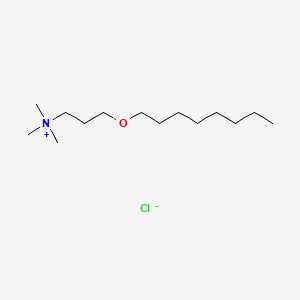

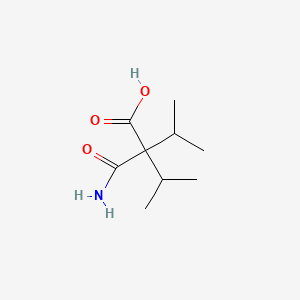

![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)



